molecular formula C20H25N3O4S2 B2809983 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 681237-31-0

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2809983
M. Wt: 435.56
InChI Key: OXUCQDHFNXTMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It is designed to inhibit both kinases simultaneously to prevent the deactivation of a tumor suppressor protein (PTEN) more efficiently .


Synthesis Analysis

The compound was designed from a lead identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were synthesized into a series of “tetrahydrobenzo[d]thiazoles” .


Molecular Structure Analysis

The compound’s structure includes a carboxyl group at the meta position of the phenyl ring, which plays a vital role in dual kinase inhibition .


Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .

Scientific Research Applications

Sulfonamide Research Applications

Sulfonamides, with their diverse chemical properties, have been extensively studied for their therapeutic potential. These compounds are crucial in developing drugs for treating bacterial infections due to their bacteriostatic properties. Recent studies have expanded their application to include antiviral, anticancer, and anti-inflammatory agents, highlighting their versatility and significance in medicinal chemistry. For instance, sulfonamide compounds have shown promise in targeting various enzymes and receptors, such as carbonic anhydrase inhibitors, which have applications in treating glaucoma and edema, and tyrosine kinase inhibitors, which are vital in cancer therapy (Gulcin & Taslimi, 2018).

Benzothiazole Research Applications

Benzothiazoles are another class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Their structural simplicity combined with potent biological activities makes benzothiazoles attractive scaffolds for developing new therapeutic agents. Notably, 2-arylbenzothiazoles have emerged as potential antitumor agents, underscoring the relevance of benzothiazoles in oncological research (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Future Directions

The compound’s potential for inhibiting CK2 and GSK3β suggests it could be further studied for its potential in cancer treatment, given the role of these kinases in the deactivation of the tumor suppressor protein PTEN .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCQDHFNXTMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.